molecular formula C19H20FN3O2 B5672706 N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

Katalognummer: B5672706
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: GVDBTXMSCQPPPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as TAK-875, is a novel, orally active, and selective G-protein-coupled receptor 40 (GPR40) agonist. GPR40 is a receptor expressed in pancreatic beta cells, and its activation leads to insulin secretion, making it a potential therapeutic target for type 2 diabetes mellitus (T2DM).

Wirkmechanismus

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide works by selectively activating GPR40, a receptor expressed in pancreatic beta cells. Activation of GPR40 leads to increased insulin secretion in response to glucose, which helps to lower blood glucose levels in patients with T2DM.
Biochemical and Physiological Effects
In addition to its effects on insulin secretion, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, a hormone that stimulates insulin secretion and inhibits glucagon secretion. This compound has also been shown to improve beta cell function and reduce beta cell apoptosis in animal models of T2DM.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has several advantages for use in lab experiments. It is a selective GPR40 agonist, meaning that it specifically targets this receptor without affecting other receptors in the body. This compound is also orally active, making it easy to administer to animals in preclinical studies.
However, there are also limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, meaning that it is rapidly metabolized and eliminated from the body. This can make it difficult to achieve consistent blood levels of this compound in animal models.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide. One area of interest is the use of this compound in combination with other therapies for T2DM, such as metformin or GLP-1 receptor agonists. Another area of interest is the potential use of this compound in the treatment of other metabolic disorders, such as obesity or non-alcoholic fatty liver disease. Finally, further research is needed to fully understand the long-term safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide involves several steps, including the coupling of 4-fluoroaniline with 4-chlorobenzoyl chloride, followed by N-alkylation with piperazine and subsequent acylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been extensively studied for its potential use in the treatment of T2DM. In preclinical studies, this compound has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. In clinical trials, this compound has demonstrated efficacy in reducing HbA1c levels, a marker of long-term blood glucose control, in patients with T2DM.

Eigenschaften

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)21-18-5-3-2-4-17(18)19(25)23-12-10-22(11-13-23)16-8-6-15(20)7-9-16/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDBTXMSCQPPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.